N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-4-5-9-15(14)19-17(21)11-13-10-16(22-20-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMHSHODIOWDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide features a fluorinated phenyl group and an isoxazole moiety, which contribute to its unique chemical properties. The synthesis typically involves several key steps:
- Formation of the Isoxazole Ring : This is accomplished through cyclization reactions involving nitrile oxides and alkynes.
- Introduction of the Fluorophenyl Group : Achieved via nucleophilic aromatic substitution.
- Acetamide Formation : The final step involves amidation to create the acetamide linkage.
This compound has been evaluated for various biological activities, including:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant inhibition against various microbial strains, suggesting potential as antimicrobial agents.
- Anticancer Activity : Preliminary studies have shown that this compound may possess cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.
Case Studies
-
Tyrosinase Inhibition :
- A study investigated the inhibitory effects of structurally similar compounds on mushroom tyrosinase, a key enzyme in melanin production. Compounds showed IC50 values ranging from 0.51 μM to >200 μM depending on structural modifications, indicating potential for skin-related applications in cosmetics or therapeutics aimed at pigmentation disorders.
-
Cytotoxicity in Cancer Cells :
- In vitro assays using B16F10 melanoma cells assessed the cytotoxicity of related compounds. At concentrations up to 5 μM over 72 hours, these compounds exhibited minimal toxicity, highlighting their potential therapeutic use without significant adverse effects.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole Moieties
(a) N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide
- Key Differences: Incorporates a 3-fluoroisoxazole group and a fused indolinone system.
- Implications: The indolinone moiety may enhance binding to kinase targets, while fluorine at the 3-position of isoxazole alters steric and electronic properties compared to the 2-fluorophenyl group in the target compound .
(b) 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide
Fluorinated Acetamide Derivatives
(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Key Differences : Substitutes isoxazole with a benzothiazole ring and adds a trifluoromethyl group.
- Benzothiazole rings are associated with antitumor and antimicrobial activities .
(b) N-(2,6-Difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide
Substituent-Driven Pharmacological Profiles
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, and how can reaction progress be monitored effectively?
Answer:
The synthesis typically involves coupling a 2-chloroacetamide intermediate with a 5-phenylisoxazole-3-yl moiety. A method adapted from similar acetamide syntheses (e.g., ) includes:
Refluxing 2-fluoroaniline with chloroacetyl chloride in the presence of triethylamine (as a base) to form 2-chloro-N-(2-fluorophenyl)acetamide.
Nucleophilic substitution of the chloride with a pre-synthesized 5-phenylisoxazol-3-yl group under basic conditions (e.g., NaH in DMF).
Monitoring: Use TLC with hexane:ethyl acetate (9:1 or 7:3) to track reaction completion . For intermediates, confirm via H NMR (e.g., disappearance of chloroacetamide signals at δ 4.2 ppm) .
Advanced: How can conflicting crystallographic data for this compound be resolved during structural refinement?
Answer:
Conflicts may arise from disordered fluorine atoms or isoxazole ring orientation. To address this:
- Data Collection: Use high-resolution single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 100 K).
- Refinement: Employ SHELXL ( ) with restraints for anisotropic displacement parameters. For disorder, split the model into two positions and refine occupancy ratios.
- Validation: Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) to check bond lengths/angles .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Recrystallization: Use ethanol or ethyl acetate/hexane mixtures ( ).
- Column Chromatography: Employ silica gel with gradient elution (e.g., 5% → 20% ethyl acetate in hexane) to separate unreacted starting materials.
- HPLC: For high-purity requirements, use a C18 column with acetonitrile/water (70:30) .
Advanced: How can computational methods predict the bioactive conformation of this compound?
Answer:
- Molecular Docking: Use AutoDock Vina with protein targets (e.g., COX-2 or kinase enzymes) to simulate binding modes.
- Conformational Analysis: Perform relaxed potential energy surface (PES) scans in Gaussian 16 to identify low-energy rotamers of the fluorophenyl and isoxazole groups.
- Solvent Effects: Apply implicit solvent models (e.g., PCM for water) to assess stability .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- H/C NMR: Identify key signals:
- Fluorophenyl protons (δ 6.8–7.4 ppm, split due to coupling).
- Isoxazole C3 proton (δ 6.5–7.0 ppm).
- Acetamide carbonyl (δ 168–170 ppm in C).
- Mass Spectrometry: Confirm molecular ion [M+H] via ESI-MS.
- IR: Validate acetamide C=O stretch (~1650 cm) .
Advanced: How can researchers reconcile discrepancies in biological activity data across different assays?
Answer:
- Assay-Specific Factors: Control for solvent (DMSO concentration ≤0.1%), pH, and cell line variability (e.g., HEK293 vs. HepG2).
- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC values and compare Hill slopes for mechanism insights.
- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorometric) with cellular viability assays (MTT) to rule off-target effects .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the fluorophenyl group.
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond.
- Long-Term Stability: Monitor via HPLC every 6 months for degradation peaks .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s potency?
Answer:
- Modify Substituents:
- Replace the 2-fluorophenyl with 2-chloro or 2-trifluoromethyl groups to enhance lipophilicity.
- Introduce electron-withdrawing groups on the isoxazole (e.g., nitro at C5) to improve target affinity.
- Synthetic Analogues: Synthesize derivatives via parallel synthesis ( ) and screen against target panels.
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., isoxazole oxygen) .
Basic: What are the key steps for validating synthetic intermediates?
Answer:
- Intermediate Purity: Confirm via melting point (sharp range within 2°C) and HPLC (>95% purity).
- Functional Group Analysis: Use FTIR for azides (2100 cm) or amines (N-H stretch at 3300 cm) in intermediates ( ).
- By-Product Identification: Employ GC-MS to detect chlorinated side products from incomplete substitution .
Advanced: How can cryo-EM or microED complement X-ray crystallography for structural analysis?
Answer:
- MicroED: Suitable for nanocrystals (<1 µm) to resolve fluorine atom positions in the absence of large single crystals.
- Cryo-EM: Use for studying protein-compound complexes at near-atomic resolution (2.5–3.5 Å) when crystallization fails.
- Hybrid Refinement: Combine crystallographic data with molecular dynamics simulations (AMBER) to model flexible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
